Ast-487

描述

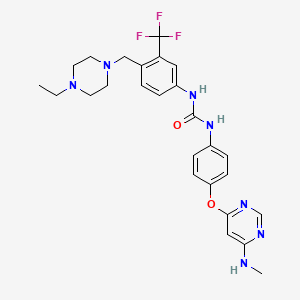

Structure

3D Structure

属性

IUPAC Name |

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPGGGTTYSGTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212239 | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630124-46-8 | |

| Record name | AST-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AST-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Kinase Inhibition Spectrum and Selectivity of AST 487

AST 487 exhibits inhibitory activity against a spectrum of kinases, with varying degrees of potency. While initially identified as a RET kinase inhibitor, research has shown it also significantly inhibits other receptor tyrosine kinases and some non-receptor kinases. apexbt.combiocrick.commedchemexpress.comresearchgate.netcaymanchem.commedchemexpress.commedchemexpress.comselleckchem.com Its selectivity profile contributes to its potential biological effects. AST-487 has been described as a promiscuous inhibitor, affecting several different kinases. researchgate.net

Here is a summary of AST 487's inhibitory activity against key kinases:

| Kinase Target | IC50 / Ki Value | Unit | Source Type |

| RET | 0.88 | µM (IC50) | In vitro kinase assay |

| FLT3 | 0.52 / 0.12 | µM (IC50) / µM (Ki) | In vitro kinase assay |

| KDR (VEGFR2) | 0.17 | µM (IC50) | In vitro kinase assay |

| Flt-4 | 0.79 | µM (IC50) | In vitro kinase assay |

| c-Kit | 0.50 | µM (IC50) | In vitro kinase assay |

| c-Abl | 0.02 | µM (IC50) | In vitro kinase assay |

| CDKL5 | Dose-dependent inhibition observed | Cellular assay | |

| MEK7 | 200 | nM (Functional inhibition) | Functional profiling assay |

| MEK4 | 40 | µM (Functional inhibition) | Functional profiling assay |

| CIT (or CRIK) | 50 | nM (Kd) | Binding assay |

| Nek4 | Inhibition observed |

Note: IC50 values indicate the half-maximal inhibitory concentration, while Ki values represent the inhibition constant. Kd values indicate the dissociation constant, reflecting binding affinity.

Inhibition of Receptor Tyrosine Kinases

AST 487 demonstrates inhibitory effects on several receptor tyrosine kinases (RTKs) that are involved in various cellular processes, including cell growth, differentiation, and survival. biocrick.commedchemexpress.comresearchgate.netcaymanchem.commedchemexpress.commedchemexpress.comselleckchem.com

AST 487 functions as an inhibitor of the RET kinase. apexbt.combiocrick.commedchemexpress.comresearchgate.netcaymanchem.commedchemexpress.commedchemexpress.comadooq.com Its IC50 value for RET kinase inhibition has been reported as 0.88 µM in in vitro kinase assays. apexbt.combiocrick.commedchemexpress.comcaymanchem.commedchemexpress.com Inhibition of RET kinase by AST 487 leads to the blocking of RET autophosphorylation. medchemexpress.comresearchgate.netcaymanchem.commedchemexpress.com This, in turn, inhibits the activation of downstream effector molecules such as PLCγ and ERK, which are part of RET-mediated signaling cascades. apexbt.combiocrick.comresearchgate.net Studies in human thyroid cancer cell lines with activating mutations of RET have shown that AST 487 potently inhibits their growth, while having less effect on lines without RET mutations, supporting its selectivity for RET in certain contexts. apexbt.commedchemexpress.comresearchgate.netmedchemexpress.comglpbio.com this compound has also been shown to inhibit RET kinase-driven hTERT expression in bladder cancer cells. nih.govmdpi.com Inhibition of RET gene expression and protein levels by this compound has been observed, leading to reduced levels of phosphorylated downstream targets like PI3K, AKT, MEK, and ERK in certain cell lines. researchgate.net

AST 487 is also recognized as an inhibitor of FLT3 kinase. biocrick.commedchemexpress.comresearchgate.netcaymanchem.commedchemexpress.commedchemexpress.comselleckchem.comadooq.comglpbio.com Its IC50 for FLT3 is reported as 520 nM, with a Ki of 0.12 µM in biochemical assays. medchemexpress.commedchemexpress.comselleckchem.com Notably, AST 487 exhibits potent inhibitory effects on cellular proliferation in cell lines expressing mutant forms of FLT3, specifically FLT3-ITD and FLT3-D835Y, with IC50 values below 5 nM. medchemexpress.commedchemexpress.comselleckchem.com AST 487 has demonstrated potent and selective antiproliferative effects on primary acute myelocytic leukemia (AML) patient cells and cell lines harboring FLT3-ITD or FLT3 kinase domain point mutants. caymanchem.comncats.io It has also shown the ability to override resistance to PKC412 in vitro in FLT3-ITD(+) leukemia models. ncats.io

AST 487 inhibits KDR, also known as VEGFR2. biocrick.commedchemexpress.comresearchgate.netcaymanchem.commedchemexpress.commedchemexpress.comselleckchem.com The IC50 value for AST 487 against KDR is reported as 170 nM in in vitro kinase assays. medchemexpress.commedchemexpress.com KDR is a key receptor tyrosine kinase involved in angiogenesis. selleckchem.com

In addition to KDR, AST 487 also inhibits Flt-4. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netabsin.cn The IC50 for Flt-4 inhibition by AST 487 has been determined to be 790 nM in in vitro kinase assays. medchemexpress.commedchemexpress.comabsin.cn Flt-4 is also known as VEGFR3 and is involved in lymphangiogenesis.

AST 487 is an inhibitor of c-Kit kinase. apexbt.combiocrick.commedchemexpress.comresearchgate.netcaymanchem.commedchemexpress.commedchemexpress.comselleckchem.comglpbio.comselleckchem.comcaltagmedsystems.co.uk The IC50 value for c-Kit inhibition by AST 487 is reported as 500 nM. medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk c-Kit is a receptor tyrosine kinase that plays a role in various cellular processes, including cell survival, proliferation, and migration. selleckchem.com

Inhibition of Non-Receptor Tyrosine Kinases

AST 487 has demonstrated inhibitory activity against several non-receptor tyrosine kinases, which are crucial mediators of intracellular signaling.

ABL1 and ABL2 Kinase Family Inhibition

The inhibitory effects of AST 487 extend to the ABL kinase family, including both ABL1 and ABL2 (also known as ARG). ontosight.ai Inhibition of these kinases can modulate signaling pathways that regulate cell growth, differentiation, and survival. ontosight.ai

SRC Family Kinase Inhibition

AST 487 has also been shown to inhibit members of the SRC family of kinases. ontosight.ai SRC family kinases are involved in diverse cellular processes, and their inhibition by AST 487 contributes to its multi-targeted profile. ontosight.ainih.gov While this compound inhibits Src, it demonstrates a significantly higher selectivity for Abl compared to Src. nih.gov

Inhibition of Serine/Threonine Kinases

In addition to its effects on tyrosine kinases, AST 487 also inhibits certain serine/threonine kinases.

MEK7 and MEK5 Kinase Inhibition

AST 487 has been found to inhibit MEK7 and MEK5 kinases. nih.govnih.gov Functional profiling assays have shown strong inhibition of MEK7 and MEK5 by this compound. nih.gov Specifically, this compound was found to be significantly more active at inhibiting downstream phosphorylation for MEK7 (200 nM) compared to MEK4 (40 µM), showing nearly 100-fold greater potency for MEK7. nih.gov Docking studies suggest that the interaction of this compound with the hinge region and a glycine (B1666218) residue in MEK7 contributes to its stronger inhibition of MEK7 compared to MEK4. nih.gov Inhibition of MEK5/ERK5 signaling has been linked to increased sensitivity of colon cancer cells to chemotherapy in other research. oncotarget.com

CDKL5 Kinase Inhibition

AST 487 is recognized as an inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). nih.govphysiology.orgacs.org Studies have demonstrated that this compound robustly inhibits CDKL5 in a dose-dependent manner in in vitro kinase assays using purified human WT CDKL5. nih.govacs.org Although considered a confirmed inhibitor of CDKL5, this compound is described as less selective compared to other compounds developed for CDKL5 inhibition. nih.govacs.org The potential for off-target effects on other kinases, such as CSF1R and DDR1, which are also potently inhibited by this compound, has been noted in the context of its in vivo effects. physiology.orgphysiology.org

Binding Modes and Conformational Effects of AST 487 on Target Kinases

This compound has been shown to interact with the ATP-binding site of various kinases, influencing their conformational state and enzymatic activity. nih.govmdpi.com

ATP Competitive Inhibition Characteristics

This compound functions as an ATP-competitive inhibitor for certain kinases, meaning it competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase active site. nih.govselleckchem.comselleckchem.comselleck.co.jp This competitive binding prevents ATP from accessing the active site, thereby inhibiting the phosphorylation activity of the kinase. This mechanism has been demonstrated for kinases such as Flt3, where this compound exhibits an inhibition constant (Ki) of 0.12 µM. selleckchem.comselleckchem.comselleck.co.jp Studies using NMR binding experiments, such as WaterLOGSY and saturation transfer difference (STD) NMR, have confirmed that this compound binds to the ATP pocket of target kinases like MEK4 in a competitive manner, supporting computational predictions of its binding mode. nih.gov The addition of ATP has been shown to decrease the observed binding of this compound, further strengthening the evidence for its ATP-competitive nature. nih.gov

Modulation of Downstream Signal Transduction Pathways by AST 487

The inhibitory effects of this compound on upstream kinases lead to the modulation of various downstream signaling pathways, impacting a range of cellular functions.

Effects on PLCγ and ERK Activation

This compound has been shown to decrease the activation of Phospholipase C-gamma (PLCγ) and Extracellular signal-regulated kinase (ERK) in a dose-dependent manner. apexbt.combiocrick.comresearchgate.net This effect has been observed in cells harboring activating mutations of the RET kinase, a known target of this compound. apexbt.combiocrick.com RET kinase is involved in signaling cascades that can activate downstream effectors, including PLCγ and the ERK pathway. apexbt.comresearchgate.net By inhibiting RET autophosphorylation, this compound consequently reduces the activation of these downstream signaling molecules. apexbt.comresearchgate.net The ERK pathway is a crucial component of the MAPK signaling cascade, involved in regulating cell proliferation, survival, and differentiation. plos.orgresearchgate.netbiologists.com Inhibition of ERK activation by this compound contributes to its effects on cellular processes.

A data table summarizing the effect of this compound on PLCγ and ERK activation based on available data:

| Downstream Effector | Effect of this compound Treatment | Dose Dependence | Observed In | Reference |

| PLCγ activation | Decreased | Dose-dependent | PC-RET/PTC3 cells, TT cells (harboring RETC634W mutation) | apexbt.combiocrick.comresearchgate.net |

| ERK activation | Decreased | Dose-dependent | PC-RET/PTC3 cells, TT cells (harboring RETC634W mutation) | apexbt.combiocrick.comresearchgate.net |

Regulation of hTERT Promoter-Driven Transcription

This compound has been identified as an inhibitor of human Telomerase Reverse Transcriptase (hTERT) expression, specifically by targeting the RET kinase pathway. nih.govnih.gov Mutations in the hTERT promoter are common in various cancers and are associated with elevated hTERT expression. nih.govnih.gov The RET kinase pathway, targeted by this compound, has been identified as a regulator of mutant hTERT promoter-driven transcription in bladder cancer cells. nih.govnih.govresearchgate.net Studies using engineered bladder cancer cells have shown that this compound significantly inhibits GFP-hTERT expression driven by both mutant and wild-type hTERT promoters. nih.gov This suggests that this compound's inhibition of RET kinase activity leads to the suppression of hTERT transcription. nih.govnih.gov This mechanism highlights a potential precision medicine approach for cancers with upregulated hTERT expression, particularly those with mutations in both RET and the hTERT promoter. nih.govnih.govresearchgate.net

Involvement in the CDKL5-SOX9 Signaling Axis

This compound has been shown to be involved in modulating the CDKL5-SOX9 signaling axis. Cyclin-dependent kinase-like 5 (CDKL5) is a kinase that plays a role in various cellular processes, and its dysregulation has been implicated in disorders like CDKL5 Deficiency Disorder. wikipedia.orgunimi.it Research has demonstrated that this compound can alleviate rhabdomyolysis-associated acute kidney injury (AKI) in a CDKL5-dependent manner. physiology.orgnih.govnih.govresearchgate.net Mechanistically, CDKL5 has been shown to phosphorylate the transcriptional regulator SOX9, suppressing its protective function under stress conditions. physiology.orgnih.govnih.gov this compound's protective effects in this context are attributed to its inhibition of CDKL5, which in turn prevents the phosphorylation and suppression of SOX9. nih.govphysiology.org Studies using both genetic and pharmacological inhibition of CDKL5 have shown suppressed SOX9 phosphorylation. nih.gov This indicates that this compound's influence on the CDKL5-SOX9 axis is mediated through CDKL5 inhibition. nih.govphysiology.org

A data table illustrating the involvement of this compound in the CDKL5-SOX9 axis:

| Component | Interaction with this compound | Downstream Effect | Biological Outcome | Reference |

| CDKL5 | Inhibition (this compound acts in a CDKL5-dependent manner) | Reduced SOX9 phosphorylation | Alleviation of rhabdomyolysis-associated AKI | physiology.orgnih.govnih.govresearchgate.net |

| SOX9 | Decreased phosphorylation (due to CDKL5 inhibition) | Restored protective function under stress | Contributes to reduced kidney injury | physiology.orgnih.govnih.gov |

Impact on GDNF/GFRα1 and Persephin-Induced Signaling

AST 487, also known as NVP-AST487, functions as an inhibitor of the RET receptor tyrosine kinase. researchgate.netguidetopharmacology.orgmedchemexpress.com The RET signaling pathway is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), which include GDNF and Persephin. researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com These ligands typically bind to glycosylphosphatidylinositol (GPI)-anchored co-receptors of the GDNF family receptor alpha (GFRα) series. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.commedsci.orgnih.gov GDNF primarily interacts with GFRα1, while Persephin preferentially binds to GFRα4, although interactions with other GFRα receptors, such as Persephin signaling through GFRα1, have been noted. frontiersin.orgfrontiersin.orgmdpi.commedsci.orgnih.govmdpi.comfrontiersin.org

Upon ligand binding to the GFRα co-receptor, a complex is formed that recruits the RET receptor. frontiersin.orgfrontiersin.orgfrontiersin.orgmedsci.orgnih.gov This recruitment facilitates the dimerization and subsequent autophosphorylation of RET, leading to the activation of its intracellular kinase domain. frontiersin.orgfrontiersin.orgmedsci.orgnih.gov Activated RET then initiates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, PLCγ, and RAS/RAF/ERK pathways, which are involved in various cellular processes such as survival, proliferation, and differentiation. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.commedsci.orgnih.gov

Research has demonstrated that AST 487 inhibits RET autophosphorylation and its downstream signaling. researchgate.net This inhibitory effect extends to the signaling initiated by GDNF and Persephin. Studies in medullary thyroid cancer (MTC) cells, specifically TT cells and MTC-M cells, have shown that AST 487 can block the increase in calcitonin mRNA expression induced by both GDNF and Persephin. researchgate.netmedchemexpress.com This finding indicates that AST 487 interferes with the physiological responses triggered by these RET ligands. researchgate.netmedchemexpress.com

Detailed research findings highlight the potency of AST 487 in inhibiting RET kinase activity, with an reported IC50 value of 880 nM. medchemexpress.com The observed inhibition of GDNF/GFRα1 and Persephin-induced calcitonin mRNA expression in MTC cells at a concentration of 100 nM further supports the ability of AST 487 to disrupt signaling mediated by these ligands through the RET receptor. medchemexpress.com

The following table summarizes the impact of AST 487 on GDNF/GFRα1 and Persephin-induced calcitonin mRNA expression in MTC-M cells:

| Inducing Agent | AST 487 Concentration | Calcitonin mRNA Expression Level | Observation | Source |

| GDNF | 0 nM | Elevated | Robust stimulation of calcitonin mRNA | researchgate.net |

| GDNF | 100 nM | Markedly Inhibited | Blocked by AST 487 pretreatment | researchgate.netmedchemexpress.com |

| Persephin | 0 nM | Elevated | Robust stimulation of calcitonin mRNA | researchgate.net |

| Persephin | 100 nM | Markedly Inhibited | Blocked by AST 487 pretreatment | researchgate.netmedchemexpress.com |

This data illustrates that AST 487 effectively counteracts the stimulatory effects of both GDNF and Persephin on calcitonin gene expression, underscoring its inhibitory action on the RET signaling pathway activated by these ligands. researchgate.netmedchemexpress.com

Cellular and in Vitro Research Findings with Ast 487

Antiproliferative and Cytotoxic Effects

Research has demonstrated that AST 487 exhibits antiproliferative and cytotoxic effects across a range of cancer cell lines and primary patient cells, primarily through the inhibition of key kinases involved in cell growth and survival signaling pathways.

Inhibition of Human Thyroid Cancer Cell Line Proliferation with Activating RET Mutations

AST 487 has shown potent inhibitory effects on the growth of human thyroid cancer cell lines harboring activating mutations of the RET proto-oncogene. medchemexpress.commedchemexpress.comapexbt.comcaymanchem.com Studies indicate that AST 487 prevents the proliferation of these cell lines, but not of lines without RET mutations, suggesting a selectivity towards RET-mutated cells. medchemexpress.commedchemexpress.comapexbt.comcaymanchem.com The compound decreases RET autophosphorylation and the activation of downstream effectors like PLCγ and ERK in a dose-dependent manner. apexbt.combiocrick.com AST 487 inhibited the growth of thyroid cancer cell lines such as TT, TPC-1, and MZ-CRC-1, which possess endogenous activating RET mutations, with IC50 values in the low nanomolar range. bioscientifica.com

Here is a table summarizing the IC50 values of AST 487 in certain thyroid cancer cell lines:

| Cell Line | RET Mutation Status | AST 487 IC50 (nM) | Source |

| TT | Activating RET | Low nanomolar range | bioscientifica.com |

| TPC-1 | Activating RET | Low nanomolar range | bioscientifica.com |

| MZ-CRC-1 | Activating RET | Low nanomolar range | bioscientifica.com |

| Non-RET mutated lines | No RET mutations | Not inhibited | medchemexpress.commedchemexpress.comapexbt.comcaymanchem.com |

Potent Inhibition of FLT3-ITD-Ba/F3 and D835Y-Ba/F3 Cell Proliferation

AST 487 potently inhibits the cellular proliferation of Ba/F3 cells expressing either the FLT3-ITD mutation or the D835Y point mutation. medchemexpress.commedchemexpress.comnih.govresearchgate.net Treatment with AST 487 resulted in potent inhibition of proliferation with IC50 values below 5 nM. medchemexpress.commedchemexpress.comnih.gov Specifically, treatment of FLT3-ITD-Ba/F3 cells with 0.01 μM AST 487 led to complete cell killing. medchemexpress.commedchemexpress.comnih.gov Supplementation of the culture media with IL-3 rescued the cells, indicating that AST 487 selectively inhibits FLT3-ITD signaling and does not affect IL-3 signaling. nih.govresearchgate.net The antiproliferative activity of AST 487 was not diminished by the addition of human serum. nih.govresearchgate.net

Here is a table showing the effect of AST 487 on the proliferation of FLT3-mutated cells:

| Cell Line | FLT3 Mutation | AST 487 IC50 | Effect at 0.01 μM | Source |

| FLT3-ITD-Ba/F3 | ITD | < 5 nM | Complete cell killing | medchemexpress.commedchemexpress.comnih.gov |

| D835Y-Ba/F3 | D835Y | < 5 nM | - | medchemexpress.commedchemexpress.comnih.gov |

| Parental Ba/F3 | Wild-type | Not affected up to 0.1 μM | - | researchgate.net |

Suppression of Bladder Cancer Cell Growth

AST-487 has been shown to suppress the proliferation of bladder cancer (BLCA) cells. nih.gov Dose-response studies using five different BLCA cell lines demonstrated a dose-dependent decrease in cell proliferation. nih.gov The inhibition concentration 50% (IC50) values for this compound in these cell lines ranged between 1.3 and 2.5 μM. nih.gov These findings suggest that this compound has potential therapeutic implications for treating BLCA patients, particularly those with elevated hTERT expression. nih.gov

Here is a table summarizing the IC50 values of this compound in bladder cancer cell lines:

| Cell Line | This compound IC50 (μM) | Source |

| BLCA Cell Line 1 | 1.3 - 2.5 | nih.gov |

| BLCA Cell Line 2 | 1.3 - 2.5 | nih.gov |

| BLCA Cell Line 3 | 1.3 - 2.5 | nih.gov |

| BLCA Cell Line 4 | 1.3 - 2.5 | nih.gov |

| BLCA Cell Line 5 | 1.3 - 2.5 | nih.gov |

Antiproliferative Effects on Primary Acute Myelocytic Leukemia Patient Cells and Cell Lines

AST 487 demonstrates potent and selective antiproliferative effects on primary cells from acute myelocytic leukemia (AML) patients and on cell lines expressing FLT3-ITD or FLT3 kinase domain point mutants. caymanchem.comnih.govncats.ionih.govneobioscience.comnordicbiosite.com Treatment of AML patient samples with 0.01 μM AST 487 resulted in approximately 50% cell killing. medchemexpress.commedchemexpress.comnih.gov AST 487 was found to be equipotent to PKC412 in efficacy against AML patient samples harboring both mutant and wild-type FLT3. nih.gov Furthermore, AST 487 was shown to override PKC412 resistance in vitro. nih.govncats.ionih.govnordicbiosite.com The combination of AST 487 with standard chemotherapeutic agents has led to enhanced inhibition of proliferation in mutant FLT3-expressing cells. nih.govncats.ionih.gov

Here is a table comparing the effect of AST 487 on FLT3-ITD Ba/F3 cells and AML patient samples:

| Cell Type | AST 487 Concentration | Effect | Source |

| FLT3-ITD-Ba/F3 cells | 0.01 μM | Complete killing | medchemexpress.commedchemexpress.comnih.gov |

| AML patient samples | 0.01 μM | ~50% killing | medchemexpress.commedchemexpress.comnih.gov |

Inhibition of GDNF-Induced Motility and Tumor Spheroid Growth in ER+ Breast Cancer Cells

Increased GDNF/RET signaling in estrogen receptor-positive (ER+) breast cancers has been shown to promote resistance to aromatase inhibitors. nih.govresearchgate.net In vitro studies investigating the efficacy of different small molecule RET kinase inhibitors in ER+ breast cancers identified AST 487 as the most effective inhibitor among those tested (sunitinib, cabozantinib, NVP-BBT594, and NVP-AST487). nih.govresearchgate.net AST 487 suppressed GDNF-stimulated RET downstream signaling and inhibited 3D tumor spheroid growth in MCF7-AROM1 cells. nih.govresearchgate.net In vitro, AST 487 was superior to letrozole (B1683767) in inhibiting the GDNF-induced motility and tumor spheroid growth of MCF7-AROM1 cells. nih.govresearchgate.net A combination of AST 487 and letrozole was required to inhibit GDNF-induced motility in BT474-AROM3 aromatase expressing cells. nih.govresearchgate.net

Here is a table summarizing the in vitro effects of AST 487 on ER+ breast cancer cells:

| Cell Line | Treatment | Effect on Motility | Effect on 3D Spheroid Growth | Source |

| MCF7-AROM1 | AST 487 | Inhibition | Inhibition | nih.govresearchgate.net |

| MCF7-AROM1 | Letrozole | Less effective than AST 487 | Less effective than AST 487 | nih.govresearchgate.net |

| BT474-AROM3 | AST 487 + Letrozole | Inhibition | - | nih.govresearchgate.net |

Gene Expression and Protein Modulation

AST 487 has been shown to modulate gene expression and protein activity in various cellular contexts. It inhibits RET autophosphorylation and the activation of downstream effectors, such as PLCγ and ERK, in a dose-dependent manner. apexbt.combiocrick.com In medullary thyroid cancer cells (MTC-M), coincubation with 100 nM of AST 487 markedly inhibited both GDNF/GFRα1 and persephin-induced calcitonin mRNA expression. medchemexpress.commedchemexpress.com In bladder cancer cells, this compound treatment at 5 μM for 16 hours resulted in a greater than 75% decrease in hTERT mRNA levels in all tested cell lines, regardless of their hTERT promoter mutation status. nih.gov This suppression of hTERT expression by this compound is mediated by inhibiting the RET kinase receptor. nih.gov AST487 also decreases cell proliferation and mTOR signaling in RET mutant thyroid cancer cell lines. bioscientifica.com It inhibits the phosphorylation of the mTORC1 substrate 4EBP1 and ribosomal S6 in a dose-dependent manner in these cell lines. bioscientifica.com Additionally, AST487 has been shown to lower levels of mutant huntingtin (mHTT) protein, and this effect is mitigated by knocking down HIPK3, suggesting that AST487 reduces mHTT levels via inhibiting HIPK3. medchemexpress.comnih.gov

Here is a table summarizing the effects of AST 487 on gene expression and protein modulation:

| Target/Pathway | Cellular Context | Effect of AST 487 Treatment | Source |

| RET autophosphorylation & downstream effectors (PLCγ, ERK) | Thyroid cancer cells with RET mutations | Dose-dependent inhibition | apexbt.combiocrick.com |

| Calcitonin mRNA | MTC-M cells | Markedly inhibited (at 100 nM) | medchemexpress.commedchemexpress.com |

| hTERT mRNA | Bladder cancer cell lines | > 75% decrease (at 5 μM for 16h) | nih.gov |

| mTOR signaling | RET mutant thyroid cancer cell lines | Suppression | bioscientifica.com |

| 4EBP1 phosphorylation | RET mutant thyroid cancer cell lines | Dose-dependent inhibition | bioscientifica.com |

| Ribosomal S6 phosphorylation | RET mutant thyroid cancer cell lines | Dose-dependent inhibition | bioscientifica.com |

| Mutant huntingtin (mHTT) protein levels | Neurons (mouse primary, human iPSC-derived) | Decreased levels (effect mitigated by HIPK3 knockdown) | medchemexpress.comnih.gov |

Suppression of hTERT Expression in Cancer Cells

Research indicates that AST 487 can suppress the expression of human Telomerase Reverse Transcriptase (hTERT), a key component of telomerase, in various cancer cell lines. Mutations in the hTERT promoter are frequently observed in cancers such as bladder cancer, melanoma, and glioblastoma, and are associated with elevated hTERT expression and poor prognosis. nih.govdntb.gov.ua Studies using engineered bladder cancer cells with a mutant hTERT promoter demonstrated that AST 487 inhibits both wild-type and mutant promoter-driven hTERT expression. nih.gov Specifically, AST 487 treatment led to a significant decrease in hTERT mRNA levels in multiple human bladder cancer cell lines, regardless of their hTERT promoter mutation status. nih.gov This effect was observed at a concentration of 5 µM over 16 hours, resulting in a greater than 75% decrease in hTERT mRNA levels in all tested cell lines. nih.gov The suppression of hTERT expression by AST 487 is linked to its inhibition of the RET kinase receptor pathway. nih.govresearchgate.net

Inhibition of Calcitonin mRNA Expression

AST 487 has been shown to inhibit calcitonin gene expression, particularly in medullary thyroid cancer (MTC) cells. Calcitonin is a hormone secreted by the C-cells of the thyroid gland and serves as a useful indicator of tumor burden in MTC. researchgate.netnih.gov Studies using the MTC cell line TT demonstrated that AST 487 inhibits calcitonin gene expression in vitro. researchgate.netnih.gov This inhibition occurs, in part, through decreased gene transcription. researchgate.netnih.gov Furthermore, the RET ligands persephin and GDNF are known to stimulate calcitonin mRNA expression, and this stimulation was markedly inhibited by co-incubation with 100 nM of AST 487 in MTC-M cells. nih.govmedchemexpress.com These findings suggest a previously unknown physiological role of RET signaling on calcitonin gene expression and indicate that AST 487 can interfere with this pathway. researchgate.netnih.gov

Dose-Dependent Reduction of RET Autophosphorylation and Protein Levels

AST 487 is recognized as a RET kinase inhibitor. apexbt.combiocrick.commedkoo.comncats.iocaymanchem.comtargetmol.com It inhibits the autophosphorylation of RET and, consequently, downstream RET-mediated signaling cascades. nih.govresearchgate.netresearchgate.net In vitro studies using PC-PTC3 and TT cells, which harbor activating mutations of RET, showed that AST 487 decreases RET autophosphorylation in a dose-dependent manner. apexbt.combiocrick.com This dose-dependent reduction in RET phosphorylation was clearly observed upon incubation with AST 487. researchgate.netresearchgate.net Beyond inhibiting phosphorylation, AST 487 also leads to a dose-dependent decrease in RET protein levels. researchgate.netapexbt.combiocrick.com Analysis of tumor extracts from treated animals showed reductions in tumor RET phosphorylation, particularly at doses ≥30 mg/kg. researchgate.netapexbt.combiocrick.com Interestingly, a dose-dependent decrease in RET expression was also noted, with a dramatic reduction in RET protein levels observed at higher doses (30 mg/kg and 50 mg/kg). researchgate.netapexbt.combiocrick.com

Table 1: Effect of NVP-AST487 on RET Phosphorylation and Expression in Tumor Extracts

| Dose (mg/kg/d) | RET Phosphorylation Reduction | RET Protein Level Reduction |

| ≥30 | Clearly seen | Dose-dependent decrease |

| 30 | Not specified | Dramatic reduction (1 of 3 tumors) |

| 50 | Not specified | Dramatic reduction (3 of 3 tumors) |

*Data derived from analysis of tumor extracts 6 hours following final treatment. researchgate.netapexbt.combiocrick.com

Overcoming Drug Resistance

Efficacy of AST 487 against PKC412-Resistant FLT3-Expressing Cells

AST 487 has demonstrated efficacy in overcoming resistance to PKC412 in cells expressing FLT3, particularly those with activating mutations like FLT3-ITD. ncats.ionih.govnih.govdcchemicals.com Constitutively activated, mutant FLT3 is a therapeutic target in acute myelocytic leukemia (AML), and the emergence of resistance to inhibitors like PKC412 has driven the search for alternative compounds. nih.govnih.gov NVP-AST487, which selectively targets mutant FLT3 protein kinase activity, has been shown to override PKC412 resistance in vitro. ncats.ionih.govnih.gov Studies using Ba/F3-derived cell lines expressing FLT3-ITD with point mutations in the ATP-binding pocket, which confer resistance to PKC412, showed that AST 487 actively inhibits the proliferation of these resistant cells. nih.gov While a shift in potency was observed for both PKC412 and NVP-AST487 against these resistant lines, NVP-AST487 was effective in inhibiting their proliferation. nih.gov This suggests that AST 487 represents a class of FLT3 inhibitors that can be used to potentially override drug resistance in AML. ncats.ionih.govnih.gov

Preclinical in Vivo Research Efficacy of Ast 487

Tumor Growth Inhibition in Murine Xenograft Models

AST 487 has demonstrated notable capabilities in halting or reducing the growth of various tumors in animal models. These studies involve implanting human cancer cells into immunodeficient mice, which then develop tumors that can be studied and treated with investigational drugs.

In preclinical studies utilizing xenograft models of NIH3T3 cells genetically engineered to express the oncogenic RETC634W mutation, AST 487 has shown significant efficacy. The administration of AST 487 resulted in a marked reduction in the size of established NIH3T3-RETC634W tumors in these murine models. This demonstrates the compound's ability to target and inhibit the growth of tumors driven by this specific genetic alteration.

The effectiveness of AST 487 has been further substantiated in xenograft models using the human medullary thyroid carcinoma (MTC) cell line, TT. Research has shown that AST 487 inhibits the growth of these tumors in a dose-dependent fashion . This means that higher administered doses of the compound correspond to a greater inhibition of tumor growth, a key indicator of its direct anti-tumor activity in this cancer type.

Table 1: Efficacy of AST 487 in NIH3T3-RETC634W and MTC TT Xenograft Models

| Xenograft Model | Finding |

| NIH3T3-RETC634W | Significant reduction in tumor size |

| MTC Cell Line TT | Dose-dependent inhibition of tumor growth |

AST 487 has demonstrated significant antileukemic properties in in vivo models of leukemia characterized by the FLT3-ITD mutation. Studies have shown that the compound has potent activity against leukemia cells expressing this mutation . In murine models of FLT3-ITD(+) leukemia, treatment with AST 487 led to a significant inhibition of cancer cell proliferation, indicating its potential as a therapeutic agent for this specific subtype of leukemia.

The efficacy of AST 487 has also been assessed in the context of estrogen receptor-positive (ER+) breast cancer. In vivo studies were conducted using ovariectomized mice with xenografts of MCF7-AROM1 cells, which are ER+ and overexpress aromatase. In these models, treatment with AST 487 was shown to impair tumor growth. Interestingly, the study found that AST 487 as a monotherapy demonstrated similar efficacy in inhibiting tumor growth when compared to the aromatase inhibitor letrozole (B1683767), as well as a combination of both drugs nih.govresearchgate.netscience.gov.

Table 2: Comparative Efficacy in MCF7-AROM1 Xenograft Model

| Treatment Regimen | In Vivo Tumor Growth Inhibition Efficacy |

| AST 487 (Monotherapy) | Similar efficacy to other regimens nih.govresearchgate.netscience.gov |

| Letrozole (Monotherapy) | Similar efficacy to other regimens nih.govresearchgate.netscience.gov |

| AST 487 + Letrozole (Combination) | Similar efficacy to other regimens nih.govresearchgate.netscience.gov |

A review of the available scientific literature indicates a lack of specific preclinical in vivo studies investigating the efficacy of AST 487 in bladder cancer xenograft models. While numerous studies utilize bladder cancer xenografts to test various therapeutic agents, specific research detailing the effects of AST 487 in these models is not presently available.

Non-Oncological In Vivo Applications

Currently, the body of published preclinical in vivo research on AST 487 is predominantly focused on its applications in oncology. There is a lack of available scientific literature detailing the investigation or efficacy of AST 487 in in vivo models for non-cancer-related diseases or conditions.

Alleviation of Rhabdomyolysis-Associated Acute Kidney Injury in a Cdkl5-Dependent Manner

Recent preclinical research has identified the small-molecule kinase inhibitor, AST 487, as a promising therapeutic agent for mitigating rhabdomyolysis-associated acute kidney injury (AKI). nih.gov Studies have demonstrated that its efficacy is dependent on the inhibition of cyclin-dependent kinase-like 5 (Cdkl5), a critical stress-induced kinase involved in renal tubular epithelial cell (RTEC) dysfunction. nih.govphysiology.org

Rhabdomyolysis is a condition characterized by the breakdown of skeletal muscle, which releases damaging intracellular components into the bloodstream, often leading to AKI. nih.gov A key pathological feature of AKI is the dysfunction and death of RTECs. nih.gov Scientific investigations have pinpointed Cdkl5, also known as serine/threonine kinase-9, as a significant regulator of RTEC dysfunction in AKI triggered by various factors, including rhabdomyolysis. nih.govphysiology.org

In vivo studies have shown that Cdkl5 is activated in RTECs early in the development of rhabdomyolysis-associated AKI. nih.gov The administration of AST 487 has been found to alleviate this form of kidney injury. nih.gov The protective effects of AST 487 are directly linked to its inhibition of Cdkl5. nih.gov Evidence for this includes the observation that AST 487 did not provide any protective benefits in mice with RTEC-specific Cdkl5 gene ablation. nih.gov

Mechanistically, Cdkl5 has been shown to phosphorylate the transcriptional regulator sex-determining region Y box 9 (Sox9), which suppresses its protective functions under stress conditions. nih.govnih.gov By inhibiting Cdkl5, AST 487 prevents the suppression of the protective Sox9-directed transcriptional program, thereby mitigating rhabdomyolysis-associated renal impairment. nih.gov

The therapeutic potential of targeting Cdkl5 has been highlighted in several models of AKI, suggesting that Cdkl5 is a druggable target for this condition. physiology.org Research using AST 487 has provided evidence that pharmacological inhibition of Cdkl5 can protect against the severity of acute tubular injury. physiology.org

Research Findings on AST 487 in Rhabdomyolysis-Associated AKI

| Finding | Significance |

| AST 487 alleviates rhabdomyolysis-associated AKI. nih.gov | Demonstrates the therapeutic potential of the compound in a preclinical model of the disease. |

| The protective effect of AST 487 is dependent on Cdkl5. nih.gov | Confirms the mechanism of action and the specificity of the drug target. |

| AST 487 inhibits Cdkl5 kinase activity in renal tissues in vivo. nih.gov | Validates the pharmacological activity of the compound in the target organ. |

| Cdkl5 activation is an early event in rhabdomyolysis-associated AKI. nih.gov | Provides a rationale for early therapeutic intervention with a Cdkl5 inhibitor. |

| AST 487 confers significant protection as determined by BUN, serum creatinine, and histological analyses. nih.gov | Indicates a broad-based improvement in kidney function and reduction in tissue damage. |

Research Methodologies Employed in Ast 487 Studies

Biochemical and Cell-Free Assays

Biochemical and cell-free assays are crucial for determining the direct inhibitory effects of AST 487 on enzyme activity outside of a cellular context.

Kinase Activity Assays (e.g., Flt-3 kinase activity, IC50/Ki determinations)

Kinase activity assays are fundamental in characterizing the potency and selectivity of kinase inhibitors like AST 487. These assays measure the ability of the compound to inhibit the phosphorylation activity of specific kinases. AST 487 has been tested in biochemical assays to assess its inhibition of Flt-3 kinase activity, with a reported Kᵢ of 0.12 μM medchemexpress.comselleckchem.commedchemexpress.com. In addition to Flt-3, AST 487 has been shown to inhibit other kinases in in vitro kinase assays, including RET, KDR, Flt-4, c-Kit, and c-Abl, with IC₅₀ values below 1 μM medchemexpress.commedchemexpress.com. Specifically, AST 487 inhibits RET kinase with an IC₅₀ of 880 nM medchemexpress.commedchemexpress.combiocrick.comglpbio.com. Its IC₅₀ for KDR is 170 nM, for Flt-4 is 790 nM, for c-Kit is 500 nM, and for c-Abl is 20 nM medchemexpress.commedchemexpress.com. In vitro kinase assays have also demonstrated that AST-487 can inhibit CDKL5 activity nih.gov.

| Kinase | Assay Type | Metric | Value | Citation |

|---|---|---|---|---|

| Flt-3 | Biochemical Assay | Kᵢ | 0.12 μM | medchemexpress.comselleckchem.commedchemexpress.com |

| Flt-3 | In vitro Kinase Assay | IC₅₀ | 520 nM | medchemexpress.commedchemexpress.com |

| RET | In vitro Kinase Assay | IC₅₀ | 880 nM | medchemexpress.commedchemexpress.combiocrick.comglpbio.com |

| KDR | In vitro Kinase Assay | IC₅₀ | 170 nM | medchemexpress.commedchemexpress.com |

| Flt-4 | In vitro Kinase Assay | IC₅₀ | 790 nM | medchemexpress.commedchemexpress.com |

| c-Kit | In vitro Kinase Assay | IC₅₀ | 500 nM | medchemexpress.commedchemexpress.com |

| c-Abl | In vitro Kinase Assay | IC₅₀ | 20 nM | medchemexpress.commedchemexpress.com |

| CDKL5 | In vitro Kinase Assay | EC₅₀ | 87 nM | nih.gov |

Cell-Based Assays

Cell-based assays are utilized to investigate the effects of AST 487 in a more biologically relevant context, using live cells.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are used to determine the impact of AST 487 on the growth and survival of various cell lines. This compound has been shown to suppress the proliferation of bladder cancer cell lines in a dose-dependent manner nih.gov. The inhibition concentration 50% (IC₅₀) value for this compound in these cell lines ranged between 1.3- to 2.5-μM nih.gov. AST 487 potently inhibits the growth of human thyroid cancer cell lines with activating mutations of RET but not those without RET mutations medchemexpress.commedchemexpress.com. Treatment of FLT3-ITD-Ba/F3 cells and D835Y-Ba/F3 cells with AST 487 potently inhibits cellular proliferation with an IC₅₀ of less than 5 nM medchemexpress.commedchemexpress.com. Cell viability assays, such as MTT and CellTiter-Glo luminescent cell viability assay, have been employed to determine cellular viability after this compound treatment nih.gov.

Western Blot Analysis for Protein Phosphorylation and Expression

Western blot analysis is a common technique used to detect specific proteins and assess their phosphorylation status and expression levels in cell lysates. This method has been used in studies of AST 487 to examine its effects on protein phosphorylation and expression. Western blot analysis has indicated that this compound suppresses Sox9 phosphorylation and increases Sox9 stability nih.gov. In thyroid cancer cells, incubation with this compound induced a dose-dependent reduction in RET phosphorylation researchgate.net. Western blots of RET immunoprecipitates from TT cell extracts have been probed for total phosphotyrosine content or phosphorylation of RET on tyrosine 1062 researchgate.netresearchgate.net. AST487 has been shown to decrease RET autophosphorylation and activation of PLCγ and ERK in a dose-dependent manner biocrick.comglpbio.comapexbt.com. Western blot analysis has also been used to confirm that AST 487 inhibits eIF4E phosphorylation and affects β-catenin nuclear localization in chronic myeloid leukemia cell lines pnas.org.

Reporter Gene Assays (e.g., GFP-hTERT fusion reporter cells)

Reporter gene assays use a reporter gene, such as Green Fluorescent Protein (GFP), linked to a specific promoter or biological process to monitor changes in gene expression or cellular activity. Engineered bladder cancer cells harboring a GFP insertion at the transcription start site region on the -124 hTERT promoter (UMG12 cells) have been used as a GFP-hTERT fusion reporter cell line for high-content screening drug discovery with AST 487 nih.govnih.govresearchgate.net. A reduction in GFP-hTERT mRNA levels occurred after this compound treatment in these reporter cells, which correlated with a decrease in GFP-reporter activity nih.gov. Another engineered cell line, UWG6 cells, with wild-type hTERT promoter-driven GFP expression, was also used to confirm this compound's inhibitory effect on hTERT expression nih.govresearchgate.net.

High-Content Screening (HCS) for Drug Discovery

High-Content Screening (HCS) combines automated microscopy and image analysis to extract quantitative data from cells in a high-throughput manner, making it suitable for drug discovery. Engineered bladder cancer cells, including UMG12 GFP-hTERT fusion reporter cells, have been used to generate monolayer and tumor organoid models for HCS drug discovery using a library of kinase inhibitors, which led to the prioritization of this compound as an inhibitor of hTERT expression nih.govnih.govresearchgate.net. HCS allows for the analysis of multiple parameters simultaneously within individual cells uib.no. This approach has been used to identify kinase inhibitors that can effectively inhibit elevated hTERT expression, including those resulting from hTERT promoter mutations nih.gov.

Tumor Organoid Cell Models

Tumor organoid models have been utilized in the study of AST 487, particularly in the context of bladder cancer research. Engineered bladder cancer cells harboring a GFP insertion at the TSS region on the -124 hTERT promoter were used to create monolayer and tumor organoid models. nih.gov These models were employed in high-content screening (HCS) for drug discovery, focusing on inhibitors of hTERT expression. nih.govresearchgate.net this compound was identified and prioritized as a lead compound through hit-to-lead validation studies that included the use of tumor organoid cell models. nih.gov Patient-derived cancer organoids (PDCOs) have also been utilized in xenograft tumor models to assess drug efficacy, highlighting their potential relevance for clinical drug development. frontiersin.org

Genomic Depletion Studies (e.g., siRNA for target deconvolution)

Genomic depletion studies, specifically employing small interfering RNA (siRNA), have played a role in deciphering the molecular targets and pathways influenced by AST 487. In bladder cancer studies, genomic depletion was used to confirm the role of RET in the regulation of hTERT expression, a process found to be inhibited by this compound. nih.gov siRNA studies were also conducted to evaluate the most potent targets of this compound, contributing to the deconvolution of its target profile. nih.gov siRNA is a technique that utilizes double-stranded RNA molecules to induce sequence-specific suppression of gene expression, a process known as RNA interference (RNAi). wikipedia.org This method is used for gene knockdown and can help identify genes that modulate specific biological processes. wikipedia.orgnih.govembopress.orgnih.gov

In Vivo Model Systems

Animal models are crucial for evaluating the effects of AST 487 within a complex biological system, assessing efficacy and broader physiological impacts.

Murine Xenograft Models for Cancer Efficacy

Murine xenograft models are a frequently used in vivo system for assessing the efficacy of AST 487 in cancer. Studies have employed xenografts derived from UMG12 and UMUC3-CMV-hTERT-GFP cells in nude mice to investigate the ability of this compound to inhibit hTERT expression in a living system. nih.gov Additionally, xenografts established from NIH3T3 cells expressing oncogenic RET and the medullary thyroid cancer (MTC) cell line TT in nude mice demonstrated dose-dependent inhibition of tumor growth following treatment with this compound. researchgate.netglpbio.comnordicbiosite.com this compound has also shown significant antileukemic activity in an in vivo model of FLT3-ITD(+) leukemia. nordicbiosite.com Research using xenograft tumor models derived from patient-derived cancer organoids (PDCOs) has indicated potential differences in drug efficacy compared to traditional cell line-derived xenografts, suggesting the influence of the tumor microenvironment on treatment response. frontiersin.org

Animal Models for Acute Kidney Injury

While this compound has been mentioned in the context of studies involving animal models of acute kidney injury (AKI), specific detailed research findings regarding this compound's effects within these models are not extensively described in the provided information. One source indicates that studies using in vitro and in vivo models prioritized this compound and mentions AKI and mouse models of AKI researchgate.net. However, the available snippets primarily focus on various types of animal models used for studying AKI, such as ischemia-reperfusion injury, cisplatin-induced nephrotoxicity, sepsis, and rhabdomyolysis models, without providing specific experimental data on this compound treatment outcomes in these models. nih.govendocrine-abstracts.orgbienta.netresearchgate.net

Biophysical and Structural Biology Techniques

Biophysical methods provide insights into the direct interactions between AST 487 and its target proteins at a molecular level.

Therapeutic Potential and Future Research Directions

Implications for Targeted Cancer Therapies

AST 487 has shown promise in targeting specific molecular alterations frequently found in various cancers, suggesting its potential role in precision medicine approaches.

Precision Medicine Approaches for RET-Driven Cancers

AST 487 functions as a RET kinase inhibitor. Research indicates that AST 487 potently inhibits the growth of human thyroid cancer cell lines harboring activating mutations of RET, while having less effect on lines without RET mutations. medchemexpress.com AST 487 inhibits RET autophosphorylation and the activation of downstream effectors. medchemexpress.com Studies have identified the RET kinase pathway, targeted by AST 487, as a novel regulator of mutant hTERT promoter-driven transcription in bladder cancer cells. nih.govnih.gov AST 487 has been prioritized as a lead compound that inhibits mutant promoter-driven hTERT expression by inhibiting upstream RET kinase receptor activity. nih.gov This suggests potential precision medicine approaches for cancer patients with upregulated hTERT expression, particularly those with mutations in both the RET gene and the hTERT promoter, such as in thyroid cancer. nih.govnih.gov Selective RET inhibitors, including AST-487, have demonstrated activity in multiple cancer types characterized by RET rearrangements. nih.govresearchgate.net

Strategies for FLT3-Mutant Acute Myelocytic Leukemias

AST 487 is recognized as a novel inhibitor of mutant FLT3. medchemexpress.com It has been tested in biochemical assays for its ability to inhibit FLT3 kinase activity, with a reported Ki of 0.12 μM. medchemexpress.com Besides FLT3, AST 487 also inhibits RET, KDR, c-Kit, and c-Abl kinases with IC50 values below 1 μM. medchemexpress.com Treatment with AST 487 potently inhibits cellular proliferation in FLT3-ITD-Ba/F3 cells and D835Y-Ba/F3 cells, with IC50 values below 5 nM. medchemexpress.com AST 487 treatment of FLT3-ITD-Ba/F3 cells at 0.01 μM resulted in complete cell killing. medchemexpress.com NVP-AST487 (AST 487) selectively targets mutant FLT3 protein kinase activity. nih.gov Preclinical data for NVP-AST487 highlight its high potency and selectivity toward mutant FLT3 as a target, evidenced by the inhibition of cellular proliferation of FLT3-ITD– and D835Y-expressing Ba/F3 cells, induction of apoptosis, inhibition of cell-cycle progression, and inhibition of FLT3 autophosphorylation in these cells. nih.gov NVP-AST487 has also been shown to significantly extend the survival of mice with mutant FLT3-induced leukemia. nih.gov FLT3 mutations, including internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), are common in acute myeloid leukemia (AML) and are associated with poor prognosis. nih.govresearchgate.net Constitutively activated mutant FLT3 activates multiple intracellular signaling pathways, including STAT5, MAPK, and AKT, contributing to cell proliferation and anti-apoptosis. nih.gov

Potential in Cancers with Upregulated hTERT Expression

This compound inhibits RET kinase-driven TERT expression in bladder cancer. nih.govnih.gov It suppresses the proliferation of bladder cancer cells in a dose-dependent manner, with IC50 values for this compound ranging between 1.3 and 2.5 μM across tested cell lines. nih.gov These findings suggest that this compound treatment holds therapeutic potential for bladder cancer patients with elevated hTERT expression. nih.gov hTERT is overexpressed in several cancer types even in the absence of promoter region mutations, indicating that this compound may be beneficial in treating cancers with upregulated hTERT expression irrespective of hTERT promoter mutation status. nih.gov In vivo studies using UMG12 xenografts demonstrated that this compound treatment significantly reduced hTERT expression. nih.gov The RET kinase pathway, which is targeted by this compound, has been identified as a novel regulator of mutant hTERT promoter-driven transcription. nih.govnih.gov this compound has been found to inhibit both mutant and wild-type promoter-driven hTERT expression. nih.gov Mutations in the hTERT gene promoter are common and linked to elevated expression in cancers such as bladder cancer, melanoma, and glioblastoma. nih.govnih.govfrontiersin.org Upregulated hTERT expression plays a role in cancer cell survival, proliferation, and the inhibition of apoptosis. researchgate.net

Role in Overcoming Acquired Drug Resistance in Oncology

NVP-AST487 (AST 487) has demonstrated the ability to override PKC412 resistance in vitro in FLT3-expressing cells. nih.gov This finding suggests a potential application for AST 487 in overcoming acquired resistance mechanisms that can develop during cancer treatment, particularly in the context of FLT3-mutant AML. Acquired drug resistance is a significant challenge in cancer therapies and is responsible for a large proportion of treatment failures and relapses. researchgate.netum.edu.mt Resistance can arise from various factors, including genetic and epigenetic alterations, increased drug efflux, secondary mutations in drug targets, and the inactivation of apoptotic pathways. researchgate.netum.edu.mt Drug-tolerant persister (DTP) cells are considered a potential source of drug resistance. nih.gov Stress-induced mechanisms have also been identified as contributing factors to acquired resistance associated with anticancer therapy. nih.gov

Non-Oncological Therapeutic Avenues

Research into AST 487 has primarily focused on its oncological applications. However, its activity as a kinase inhibitor suggests potential roles in other conditions involving kinase dysregulation.

Further Exploration in Renal Impairment and Stress-Induced Kinase Dysregulation

Stress-activated protein kinases (SAPKs), such as p38 and JNK, are activated in response to various stressors and play roles in kidney injury and disease. nih.govscielo.br MAP3Ks are upstream kinases in these signaling cascades. nih.govrevistanefrologia.com this compound has been listed among kinase inhibitors being studied in the context of MAP3K involvement in non-malignant kidney disease research. revistanefrologia.com While the specific role or potential of this compound in directly modulating stress-induced kinase pathways in renal impairment requires further detailed investigation based on the currently available information, its inclusion in research related to MAP3K inhibitors and kidney injury suggests this as a potential area for future exploration. revistanefrologia.com Oxidative stress and inflammation are known contributors to chronic kidney disease (CKD), involving the activation of various kinases and pathways like MAPK and NF-κB. nih.govscielo.brrevistanefrologia.comnih.govmdpi.com Further research would be needed to determine if AST 487's kinase inhibitory profile translates into a therapeutic benefit in these non-oncological contexts.

Combination Therapy Strategies

The potential of AST 487 as a therapeutic agent is being explored not only as a single-agent therapy but also in combination with other treatments to enhance efficacy and potentially overcome resistance mechanisms.

Research indicates that combining AST 487 with standard chemotherapeutic agents can lead to enhanced inhibition of proliferation in cancer cells, particularly those expressing mutant FLT3. nih.gov Studies involving FLT3-ITD-expressing cells have shown that the combination of NVP-AST487 with agents like Ara-C, doxorubicin, or PKC412 generally resulted in additive to synergistic effects. nih.gov This suggests that incorporating potent FLT3 inhibitors like AST 487 into existing chemotherapy regimens for conditions such as acute myeloid leukemia (AML) could potentially improve treatment outcomes. nih.gov The synergistic effects observed may stem from the distinct mechanisms of action of AST 487 and conventional chemotherapeutics, leading to a more comprehensive attack on cancer cells. mdpi.commdpi.com

AST 487 has also been investigated in combination with aromatase inhibitors (AIs) in the context of estrogen receptor-positive (ER+) breast cancer. nih.gov Aromatase inhibitors are a standard endocrine therapy for post-menopausal women with ER+ breast cancers, but resistance remains a significant challenge. nih.govmassgeneral.orgclevelandclinic.org Increased GDNF/RET signaling has been implicated in promoting AI resistance in ER+ breast cancers. nih.gov NVP-AST487, as a RET kinase inhibitor, has shown the ability to suppress GDNF-stimulated RET downstream signaling and inhibit tumor spheroid growth in vitro. nih.gov

Studies using ER+ aromatase-overexpressing breast cancer xenograft models treated with letrozole (B1683767) (an aromatase inhibitor), NVP-AST487, or the combination showed comparable efficacy in impairing tumor growth in vivo. nih.gov However, in vitro, NVP-AST487 demonstrated superiority to letrozole in inhibiting GDNF-induced motility and tumor spheroid growth. nih.gov The combination with letrozole was required to inhibit GDNF-induced motility in certain aromatase-expressing cell lines. nih.gov These findings suggest that while inhibiting RET with AST 487 as a monotherapy might be as effective as current AI therapy in some in vivo settings, a combination approach could potentially be beneficial in delaying cancer cell dissemination and metastasis. nih.gov

Unexplored Avenues and Research Gaps

Despite the promising findings, several areas require further investigation to fully understand and optimize the therapeutic potential of AST 487.

While AST 487 is known to inhibit multiple kinases, including RET, FLT3, KDR, Flt-4, c-Kit, and c-Abl, a more comprehensive kinase profiling is needed to fully elucidate its selectivity landscape. apexbt.commedchemexpress.comcaymanchem.com Some studies have indicated that AST 487 can be promiscuous, inhibiting several different kinases. nih.govresearchgate.net For instance, it has been shown to inhibit CDKL5 activity and also demonstrated inhibition of MEK7 and MEK5 in functional assays. nih.govresearchgate.netphysiology.org A detailed understanding of all kinases inhibited by AST 487 and their relative affinities is crucial for predicting potential off-target effects and designing rational combination therapies. nih.govelifesciences.org Advanced profiling techniques can help map the complete spectrum of kinase interactions.

AST 487 is known to inhibit the autophosphorylation of RET and, consequently, downstream RET-mediated signaling cascades, such as those involving PLCγ and ERK. apexbt.comresearchgate.net It also affects downstream signaling of FLT3. nih.gov However, given its activity against multiple kinases, a more detailed elucidation of all novel downstream signaling pathways modulated by AST 487 is warranted. mdpi.comcancernetwork.com Understanding the complete network of pathways influenced by AST 487 will provide deeper insights into its mechanisms of action and potential therapeutic effects in various cancer types and other conditions. For example, recent work suggests this compound inhibits mutant promoter-driven hTERT expression by inhibiting upstream RET kinase activity in bladder cancer cells, highlighting a novel link between RET and hTERT transcription. nih.govresearchgate.netresearchgate.net

As with many targeted therapies, the development of acquired resistance is a significant challenge. cancernetwork.comliverpool.ac.ukplos.org While AST 487 has shown the ability to override resistance to PKC412 in FLT3-ITD(+) leukemia models in vitro, the long-term effects of AST 487 treatment and the mechanisms by which cancer cells may develop acquired resistance to AST 487 itself need to be thoroughly investigated. nih.gov Understanding these resistance mechanisms, which could involve target mutations, activation of bypass pathways, or other cellular adaptations, is essential for developing strategies to overcome or prevent resistance and ensure the sustained efficacy of AST 487 in clinical settings. cancernetwork.comumn.eduasm.org

Development of Structure-Activity Relationships for Enhanced Specificity and Efficacy

AST 487 (also known as NVP-AST487) is a small molecule inhibitor initially identified as a potent inhibitor of several receptor tyrosine kinases. Its activity profile includes inhibition of RET, FLT3, KDR (VEGFR2), c-Abl, and c-Kit, demonstrating sub-micromolar potency against these targets in in vitro kinase assays. Specifically, AST 487 has shown IC₅₀ values of 0.88 µM for RET, 0.17 µM for KDR, 0.02 µM for c-Abl, and 0.5 µM for c-Kit. caymanchem.comncats.ioapexbt.com Its activity against FLT3 has been reported with a Kᵢ of 0.12 µM or 0.52 µM, and an IC₅₀ of 520 nM. caymanchem.comncats.iomedchemexpress.comselleckchem.com AST 487 belongs to the N,N'-diphenyl urea (B33335) class of compounds. apexbt.comselleckchem.combiocrick.comglpbio.com This initial multi-kinase inhibition profile highlights the potential therapeutic applications of AST 487 but also underscores the need for structure-activity relationship (SAR) studies to potentially enhance specificity and efficacy towards particular targets or therapeutic indications.

Detailed research findings exploring the SAR of AST 487 have been conducted to optimize its inhibitory profile against specific kinases. One notable example involves efforts to develop potent and selective covalent inhibitors targeting MAP2K7, leveraging AST 487 as a starting point. nih.govchemrxiv.org Despite AST 487 exhibiting a Type II binding mode with other kinases, computational and spectroscopic studies suggested a Type I binding mode with MAP2K7. nih.gov Initial screening identified AST 487 as demonstrating sub-micromolar inhibition of MAP2K7, with an IC₅₀ of 260 nM, and similar potency against the MAP2K5 isoform. nih.govchemrxiv.org

To improve the potency and selectivity for MAP2K7, researchers synthesized truncated this compound derivatives and explored modifications to the aminopyrimidine functionality. nih.govchemrxiv.org These SAR studies aimed to identify structural features critical for interaction with the MAP2K7 active site, including enabling a cation-π interaction and incorporating an electrophilic moiety. nih.govchemrxiv.org

Comparative in vitro activity assays were performed to evaluate the inhibitory capacity of these derivatives against MAP2K7. As shown in the table below, certain modifications led to improved potency compared to the parent compound, AST 487. For instance, a specific truncated derivative, referred to as Compound 8 in the study, demonstrated an impressive inhibitory capacity against MAP2K7 with an IC₅₀ of 60 nM, which is significantly more potent than AST 487's IC₅₀ of 260 nM. nih.gov Other derivatives, such as Compounds 6, 7, and 9, were found to be significantly less active than AST 487 against MAP2K7, indicating that specific structural changes have a differential impact on activity. nih.gov

These findings illustrate how targeted structural modifications of the AST 487 scaffold can lead to altered potency and selectivity profiles. The development of derivatives with enhanced activity against specific targets like MAP2K7 highlights the value of SAR studies in optimizing the therapeutic potential of multi-kinase inhibitors like AST 487 for more targeted applications.

Table 1: In vitro Kinase Inhibition Profile of AST 487

| Kinase | AST 487 Potency (IC₅₀ or Kᵢ) | Reference |

| RET | 0.88 µM (IC₅₀), 880 nM (IC₅₀) | caymanchem.comncats.ioapexbt.commedchemexpress.com |

| FLT3 | 0.12 µM (Kᵢ), 0.52 µM (Kᵢ), 520 nM (IC₅₀) | caymanchem.comncats.iomedchemexpress.comselleckchem.com |

| KDR (VEGFR2) | 170 nM (IC₅₀), 0.17 µM (IC₅₀) | caymanchem.comncats.iomedchemexpress.com |

| c-Abl | 20 nM (IC₅₀), 0.02 µM (IC₅₀) | caymanchem.comncats.iomedchemexpress.com |

| c-Kit | 500 nM (IC₅₅), 0.5 µM (IC₅₀) | caymanchem.comncats.iomedchemexpress.com |

| MAP2K7 | 260 nM (IC₅₀) | nih.govchemrxiv.org |

| MAP2K5 | Similar potency to MAP2K7 | chemrxiv.org |

| CDKL5 | Inhibits (less selective) | elifesciences.org |

Table 2: Structure-Activity Relationship for MAP2K7 Inhibition

| Compound | Description | MAP2K7 Potency (IC₅₀) | Selectivity Notes | Reference |

| AST 487 | Parent Compound | 260 nM | Also inhibits RET, FLT3, KDR, c-Abl, c-Kit, MAP2K5, CDKL5 | caymanchem.comncats.ioapexbt.commedchemexpress.comnih.govchemrxiv.orgelifesciences.org |

| Compound 8 | Truncated this compound derivative | 60 nM | More potent against MAP2K7 than AST 487 | nih.gov |

| Compounds 6, 7, 9 | This compound derivatives | Significantly less active | Compared to AST 487 against MAP2K7 | nih.gov |

常见问题

How should researchers formulate precise and testable research questions for studying AST 487?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., inconsistent mechanistic data or understudied applications). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. Ensure questions are resolvable within resource constraints and align with AST 487’s chemical properties (e.g., solubility, stability). For example: "How does pH variability influence the catalytic efficiency of AST 487 in enzymatic reactions under physiological conditions?" Validate feasibility through pilot experiments and literature reviews .

Q. What are the foundational principles for designing experiments to study AST 487’s biochemical activity?

- Methodological Answer :

- Control Groups : Include positive/negative controls (e.g., known inhibitors or inert analogs) to isolate AST 487’s effects .

- Replication : Use ≥3 biological replicates to account for variability.

- Factorial Design : Test interactions between variables (e.g., temperature, concentration) using a 2x2 matrix (Table 1) .

Table 1 : Example Factorial Design for AST 487 Reactivity

| Variable | Level 1 | Level 2 | Response Measure |

|---|---|---|---|

| Temperature | 25°C | 37°C | Reaction Rate |

| Concentration | 1 mM | 5 mM | Product Yield |

Q. Which data collection methods are most reliable for characterizing AST 487’s physicochemical properties?

- Methodological Answer :

- Spectroscopy : Use NMR and HPLC to confirm purity and structural integrity .

- Thermodynamic Assays : Conduct isothermal titration calorimetry (ITC) to measure binding affinity.

- Kinetic Profiling : Employ stopped-flow techniques for rapid reaction analysis.

Document protocols rigorously to ensure reproducibility .

Q. How can researchers conduct a systematic literature review on AST 487?

- Methodological Answer :

- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "AST 487 synthesis," "kinetic studies").

- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., post-2010), peer-reviewed status, and methodological rigor.

- Meta-Analysis : Use tools like RevMan to compare catalytic efficiency across studies .

Q. What statistical approaches are essential for analyzing AST 487’s dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Error Analysis : Calculate 95% confidence intervals for IC50 values.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for AST 487?

- Methodological Answer :

- Multi-Modal Validation : Cross-validate findings using orthogonal assays (e.g., SPR for binding, cell-based assays for activity) .

- Pharmacokinetic Modeling : Assess bioavailability and metabolic stability in animal models to explain discrepancies.

- Mechanistic Studies : Use molecular dynamics simulations to probe AST 487’s behavior in physiological environments .

Q. What strategies optimize AST 487’s synthetic yield while minimizing side products?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi methods to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Green Chemistry Principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How should researchers integrate multi-omics data to elucidate AST 487’s mode of action?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.

- Proteomics : Use LC-MS/MS to quantify protein expression changes.

- Network Analysis : Build interaction networks using STRING or Cytoscape to pinpoint hub targets .

Q. What theoretical frameworks guide hypothesis generation for AST 487’s novel applications?

- Methodological Answer :

Q. How can researchers address reproducibility challenges in AST 487 studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。